1-(tert-Butylsulfanyl)-2-chlorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butylsulfanyl-2-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClS/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMIIJLRONWCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517069 | |
| Record name | 1-(tert-Butylsulfanyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84051-21-8 | |
| Record name | 1-(tert-Butylsulfanyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Analysis of 1-(tert-Butylsulfanyl)-2-chlorobenzene
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the most logical disconnection is the C-S bond. This bond cleavage leads to two primary synthons: a 2-chlorophenyl cation equivalent and a tert-butylthiolate anion equivalent.
| Target Molecule | Disconnection | Synthons | Corresponding Reagents |
| This compound | C-S Bond | 2-Chlorophenyl Cation & tert-Butylthiolate Anion | 2-Chloro-iodobenzene or 2-Chlorobromobenzene & tert-Butylthiol or Sodium tert-butylthiolate |
The choice of reagents corresponding to these synthons will dictate the specific synthetic strategy employed. The 2-chlorophenyl synthon can be sourced from readily available 2-chloro-halobenzenes, such as 1-bromo-2-chlorobenzene (B145985) or 1-chloro-2-iodobenzene, which are suitable substrates for various cross-coupling reactions. The tert-butylthiolate synthon is typically derived from tert-butylthiol, a volatile and malodorous liquid, or its corresponding sodium salt.
Approaches to Carbon-Sulfur Bond Formation in Aryl Sulfides
The formation of the C-S bond in aryl sulfides can be achieved through several distinct chemical transformations. The choice of method often depends on factors such as substrate scope, functional group tolerance, and reaction conditions.
Transition Metal-Catalyzed Coupling Reactions for C-S Linkages
Transition metal catalysis has become a cornerstone of modern organic synthesis, offering efficient and selective methods for C-S bond formation.
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. organic-chemistry.orgnih.gov In the context of aryl sulfide (B99878) synthesis, it typically involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst and a base, often at elevated temperatures. organic-chemistry.org
The traditional Ullmann reaction for C-S bond formation often requires harsh conditions, including high temperatures (typically >150 °C) and stoichiometric amounts of copper powder or copper(I) salts. researchgate.net Ligand-free copper-catalyzed S-arylation of thiols with aryl iodides has been reported, but the conditions can still be demanding. researchgate.net For the synthesis of a sterically hindered sulfide like this compound, these conditions could lead to side reactions and lower yields. Modern modifications of the Ullmann reaction utilize ligands to stabilize the copper catalyst, allowing for milder reaction conditions. However, the substrate scope with respect to sterically demanding thiols can still be a limitation.
Table 1: General Conditions for Ullmann-type C-S Coupling
| Component | Typical Examples | Purpose |
| Aryl Halide | Aryl iodides, Aryl bromides | Electrophilic partner |
| Thiol | Aliphatic or Aromatic thiols | Nucleophilic partner |
| Copper Source | CuI, Cu2O, Cu powder | Catalyst |
| Base | K2CO3, Cs2CO3, KOtBu | To deprotonate the thiol |
| Solvent | DMF, DMSO, Pyridine | High-boiling polar solvent |
| Temperature | 100-200 °C | To drive the reaction |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its extensions to C-S bond formation, have become powerful tools for the synthesis of aryl sulfides. These reactions typically employ a palladium precursor, a phosphine (B1218219) ligand, and a base.
The choice of ligand is crucial for the success of these reactions, especially when dealing with sterically hindered substrates like tert-butylthiol. Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), are often effective in promoting the coupling of sterically demanding partners. These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) complex, association of the thiolate, and reductive elimination of the aryl sulfide product.
A significant challenge in using tert-butylthiol is its high volatility and unpleasant odor. To circumvent this, odorless surrogates have been developed. For instance, S-tert-butyl isothiouronium salts can be used as a source of tert-butylthiolate in situ, generated by the action of a base. This approach offers a more practical and environmentally benign alternative for the synthesis of tert-butyl aryl sulfides.
Table 2: Representative Palladium-Catalyzed Thiolation Conditions
| Parameter | Details | Reference |
| Aryl Halide | 2-Chloroiodobenzene | - |
| Thiol Source | tert-Butylthiol or S-tert-butyl isothiouronium salt | - |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | - |
| Ligand | Xantphos, dppf, or other bulky phosphine ligands | - |
| Base | K3PO4, Cs2CO3, NaOtBu | - |
| Solvent | Toluene, Dioxane, DMF | - |
| Temperature | 80-110 °C | - |
Nucleophilic Displacement Strategies Involving Thiolates
Nucleophilic aromatic substitution (SNA) offers a direct route to aryl sulfides by reacting an aryl halide with a thiolate nucleophile. However, this reaction is generally facile only when the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro groups) in the ortho and/or para positions to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the intermediate Meisenheimer complex, lowering the activation energy of the reaction. youtube.com
2-Chlorobenzene lacks such activating groups. The chlorine atom itself is deactivating towards electrophilic substitution and only weakly activating for nucleophilic substitution. Consequently, the direct displacement of the chloride in 2-chlorobenzene by sodium tert-butylthiolate would require extremely harsh conditions, such as high temperatures and pressures, and is likely to be an inefficient process with low yields. youtube.comlibretexts.org The steric hindrance from the tert-butyl group on the nucleophile would further impede the reaction.
Radical Reactions for Sulfide Synthesis
Radical-mediated C-S bond formation provides an alternative pathway to aryl sulfides. These reactions can be initiated by various means, including thermal or photochemical methods, and often involve radical initiators. One approach involves the reaction of an aryl radical, which can be generated from an aryl halide or a diazonium salt, with a sulfur-containing species.
For instance, a metal-free approach for the synthesis of cycloalkyl aryl sulfides has been developed using di-tert-butyl peroxide (DTBP) as a radical initiator to promote the thiolation of C(sp3)-H bonds. nih.gov While this specific method is for alkyl sulfides, the underlying principles of radical C-S bond formation could potentially be adapted for the synthesis of aryl sulfides. Another strategy involves the visible-light-promoted coupling of electron-rich arenes with disulfides. researchgate.net However, the application of these methods to an unactivated and sterically encumbered substrate like 2-chlorobenzene would require specific investigation and optimization.
Strategies for Introducing the Chloro-Substituent on the Benzene (B151609) Ring
The precise placement of the chlorine atom ortho to the tert-butylsulfanyl group is a critical challenge in the synthesis of this compound. The directing effects of the sulfur-containing substituent play a pivotal role in determining the outcome of chlorination reactions.
Direct Halogenation Methods and Regioselectivity
Direct chlorination of a precursor like tert-butyl(phenyl)sulfane presents a formidable challenge in achieving the desired 2-chloro isomer. The tert-butylsulfanyl group is an ortho-, para-directing group, meaning that electrophilic aromatic substitution reactions will preferentially occur at the positions ortho and para to this substituent. Therefore, direct chlorination is likely to yield a mixture of 2-chloro and 4-chloro isomers, with the potential for dichlorination as well.
Conventional chlorinating agents such as molecular chlorine (Cl2), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO2Cl2) are often used for aromatic chlorination. tcichemicals.com However, achieving high regioselectivity with these reagents can be difficult. For instance, the nuclear chlorination of thiophenol with sulfuryl chloride is known to produce a mixture of ortho- and para-substituted products. google.com
To enhance regioselectivity, specialized reagents and catalytic systems can be employed. Tert-butyl hypochlorite (B82951) (t-BuOCl) has been investigated as a chlorinating agent, sometimes in the presence of catalysts. researchgate.net The use of zeolites as shape-selective catalysts can favor the formation of the para isomer due to steric constraints within the catalyst's pores, which would be undesirable for the synthesis of the target molecule. Conversely, iron-catalyzed chlorination with tert-butyl hypochlorite has also been explored, though its effect on the ortho/para ratio in this specific context is not widely documented. sciforum.net
The table below summarizes various chlorinating agents and their general applications in aromatic chlorination.
| Chlorinating Agent | Catalyst/Conditions | General Applicability |
| Sulfuryl Chloride (SO₂Cl₂) | Lewis acids | Effective for many aromatic compounds |
| N-Chlorosuccinimide (NCS) | Acid catalysts | Mild chlorination of activated rings |
| tert-Butyl Hypochlorite (t-BuOCl) | Zeolites, Iron catalysts | Can offer improved selectivity sciforum.net |
Functional Group Interconversions on Precursors
Given the challenges of direct chlorination, a more controlled approach involves the use of functional group interconversions on precursors where the chlorine atom is already in the desired position. ub.eduimperial.ac.uk This strategy circumvents the regioselectivity issues associated with direct chlorination of the thioether.
A plausible precursor for this approach is 2-chlorothiophenol (B146423). The synthesis of 2-chlorothiophenol can be achieved from 1,2-dichlorobenzene (B45396) or 2-bromochlorobenzene. For example, 2-bromochlorobenzene can be reacted with hydrogen sulfide at high temperatures to yield 2-chlorothiophenol. chemicalbook.com Once 2-chlorothiophenol is obtained, the tert-butyl group can be introduced onto the sulfur atom. This is typically achieved through a nucleophilic substitution reaction where the thiophenol is deprotonated with a base to form the thiophenolate, which then reacts with a tert-butylating agent like tert-butyl bromide or tert-butyl chloride.
Another route to a suitable precursor involves the diazotization of 2-chloroaniline, followed by a Sandmeyer-type reaction to introduce the thiol or a protected thiol group. Functional group interconversions offer a more reliable and predictable method for controlling the substitution pattern on the benzene ring. vanderbilt.edu
Sequential and Convergent Synthesis Design
The synthesis of this compound can be approached through either a sequential (linear) or a convergent strategy.
A sequential synthesis would involve the stepwise modification of a single starting material. For example, one could start with thiophenol, introduce the tert-butyl group, and then attempt the challenging direct chlorination. Alternatively, starting with chlorobenzene (B131634), one could introduce the tert-butylsulfanyl group, though this would also face regioselectivity issues. A more controlled sequential route would begin with a pre-functionalized benzene ring, such as 2-chloronitrobenzene, which could then be converted to the final product through a series of functional group interconversions.
A convergent synthesis , on the other hand, involves the preparation of two or more fragments of the molecule separately, which are then combined in the final steps. For the synthesis of this compound, a convergent approach could involve the preparation of 2-chlorophenyl magnesium bromide (a Grignard reagent) and a tert-butyl-containing sulfur electrophile. However, a more practical convergent approach would be the reaction between a pre-formed 2-chlorothiophenolate and a tert-butylating agent, as described in the functional group interconversion section. This can be considered a highly convergent "last-step" combination of the two key components.
Principles of Sustainable Synthesis Applied to the Chemical Compound
The principles of sustainable or "green" chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound would involve several considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The functional group interconversion route starting from 2-chlorothiophenol and a tert-butyl halide generally has good atom economy, with the main byproduct being a salt.
Use of Less Hazardous Chemical Syntheses: Selecting reagents and solvents that are less toxic and environmentally harmful. For instance, avoiding the use of highly toxic chlorinated solvents where possible and opting for catalysts over stoichiometric reagents.
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. While direct chlorination might employ a catalyst, the functional group interconversion route often relies on stoichiometric base. Research into catalytic methods for the S-tert-butylation of thiols could improve the sustainability of this synthesis.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The synthesis of 2-chlorothiophenol from 2-bromochlorobenzene requires high temperatures, which is a drawback from an energy efficiency perspective. chemicalbook.com
The table below outlines some sustainable chemistry considerations for the synthesis.
| Synthesis Step | Sustainable Consideration | Potential Improvement |
| Chlorination | Use of hazardous reagents and potential for byproducts | Development of highly selective catalytic chlorination methods |
| S-tert-butylation | Use of stoichiometric base and organic solvents | Exploration of catalytic tert-butylation and use of greener solvents |
| Precursor Synthesis | High-temperature reactions for 2-chlorothiophenol | Investigation of lower-energy synthetic routes to precursors |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Aryl Halide Moiety
The chlorine atom attached to the benzene (B151609) ring is the primary site for reactions that aim to modify the aromatic core. These transformations are crucial for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution Reactions on the Chlorobenzene (B131634) Core
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a halide on an aromatic ring with a nucleophile. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org
In the case of 1-(tert-butylsulfanyl)-2-chlorobenzene, the tert-butylsulfanyl group is generally considered to be weakly activating or deactivating with respect to electrophilic aromatic substitution, and it does not provide the strong activation required for facile SNAr reactions. Therefore, this compound is expected to be relatively unreactive towards common nucleophiles under standard SNAr conditions. To induce nucleophilic substitution, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles, would likely be necessary. The ortho-position of the sulfide (B99878) group might also introduce steric hindrance, further impeding the approach of a nucleophile.
Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds, and they represent a more viable approach for the functionalization of unactivated aryl chlorides like this compound. nih.govnih.gov Palladium- and nickel-based catalysts are commonly employed for these transformations. nih.govchemrxiv.org
Given the structure of this compound, it could serve as a substrate in various cross-coupling reactions. For instance, in a Suzuki coupling, it could react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, in a Buchwald-Hartwig amination, it could be coupled with an amine to form a C-N bond. The presence of the sulfur atom in the tert-butylsulfanyl group could potentially influence the catalytic cycle, as sulfur compounds can sometimes act as catalyst poisons. However, numerous reports have demonstrated successful cross-coupling reactions on substrates containing sulfide moieties. nih.gov
Below is a table illustrating the potential outcomes of cross-coupling reactions with a structurally similar compound, 2-chlorophenyl methyl sulfide, which suggests the likely reactivity of this compound.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product from this compound |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 2-(tert-Butylsulfanyl)-1,1'-biphenyl |
| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3, Xantphos, NaO-t-Bu | N-Phenyl-2-(tert-butylsulfanyl)aniline |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 1-(tert-Butylsulfanyl)-2-(phenylethynyl)benzene |
Reductive Dehalogenation Pathways
Reductive dehalogenation involves the replacement of the chlorine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals. google.com For aryl chlorides, catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source is a common and effective method. Alternatively, metals like zinc in an acidic medium can also effect the reduction of aryl halides.
The tert-butylsulfanyl group is generally stable under these reducing conditions, allowing for the selective removal of the chlorine atom. This reaction would convert this compound into tert-butyl phenyl sulfide.
Reactivity of the Sulfide Linkage
The sulfur atom in the tert-butylsulfanyl group is nucleophilic and can undergo reactions with electrophiles, most notably oxidation. libretexts.org
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This is a common transformation for sulfides and can be achieved using a variety of oxidizing agents. researchgate.net The oxidation proceeds in a stepwise manner, with the sulfoxide being the intermediate product.
The choice of oxidant and reaction conditions determines the final product. Milder oxidizing agents and controlled stoichiometry can favor the formation of the sulfoxide, 1-(tert-butylsulfinyl)-2-chlorobenzene. Stronger oxidizing agents or an excess of the oxidant will lead to the fully oxidized product, 1-(tert-butylsulfonyl)-2-chlorobenzene.
A table of common oxidizing agents and their expected products is provided below.
| Oxidizing Agent | Stoichiometry (approx.) | Expected Major Product |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent | 1-(tert-Butylsulfinyl)-2-chlorobenzene |
| meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents | 1-(tert-Butylsulfonyl)-2-chlorobenzene |
| Hydrogen peroxide (H2O2) | Controlled | 1-(tert-Butylsulfinyl)-2-chlorobenzene |
| Hydrogen peroxide (H2O2) | Excess, with catalyst | 1-(tert-Butylsulfonyl)-2-chlorobenzene |
| Oxone® | Excess | 1-(tert-Butylsulfonyl)-2-chlorobenzene |
Electrophilic Attack on the Sulfur Atom
The lone pairs of electrons on the sulfur atom make it susceptible to attack by electrophiles. msu.edu This reactivity is characteristic of sulfides in general. libretexts.org For example, alkyl halides can react with sulfides to form sulfonium (B1226848) salts. In the case of this compound, reaction with an electrophile such as methyl iodide would be expected to yield a ternary sulfonium salt, specifically (2-chlorophenyl)(tert-butyl)(methyl)sulfonium iodide.
The nucleophilicity of the sulfur atom in aryl sulfides is generally lower than that of alkyl sulfides due to the delocalization of one of the lone pairs into the aromatic ring. However, the sulfur atom in this compound remains sufficiently nucleophilic to react with strong electrophiles. libretexts.org
Influence of the tert-Butyl Group on Reaction Pathways
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. In this compound, its bulk significantly influences the reactivity of both the sulfur atom and the aromatic ring. This steric hindrance, or steric encumbrance, can block or slow the approach of reagents to nearby reaction sites.
For reactions involving the sulfur atom (e.g., oxidation or alkylation), the tert-butyl group physically shields the sulfur, potentially requiring more forcing conditions compared to a less hindered thioether like methylthiobenzene.
The most pronounced effect is on reactions of the aromatic ring, such as electrophilic aromatic substitution (EAS). The tert-butyl group, being adjacent to the C1 position, severely hinders electrophilic attack at the C6 position. This steric blockade makes substitution at the C6 position highly unfavorable. Consequently, electrophiles are directed to the less hindered positions on the ring. This effect is well-documented; for instance, the nitration of tert-butylbenzene (B1681246) yields significantly less of the ortho isomer compared to the nitration of toluene, highlighting the role of steric hindrance in determining product ratios. byjus.comwikipedia.org
| Compound | Relative Rate of Nitration | Ortho Product (%) | Para Product (%) |
|---|---|---|---|
| Benzene | 1 | - | - |
| Toluene (-CH₃) | 25 | 63 | 34 |
| tert-Butylbenzene (-C(CH₃)₃) | 15.7 | 12-16 | 75-79.5 |
The reactivity and orientation of electrophilic aromatic substitution are governed by the electronic effects of the substituents on the ring. In this compound, two substituents, the tert-butylsulfanyl group (-S-tBu) and the chlorine atom (-Cl), exert competing influences. Both inductive and resonance effects must be considered.
tert-Butylsulfanyl Group (-S-tBu): The sulfur atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the sulfur atom can be donated into the aromatic π-system, a strong electron-donating resonance effect (+R or +M). cognitoedu.org This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus activating it towards electrophilic attack. Groups like -SR are generally considered ortho-para directors and activators. byjus.com
Chlorine Atom (-Cl): The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring, making it less reactive than benzene. However, like sulfur, chlorine has lone pairs that can be donated to the ring via resonance (+R), which directs incoming electrophiles to the ortho and para positions. Because the inductive withdrawal is stronger than the resonance donation, halogens are classified as deactivating, ortho-para directors. dalalinstitute.com
Detailed Mechanistic Studies of Transformation Reactions
Detailed mechanistic studies on this compound are not widely available; however, its reaction pathways can be reliably predicted based on the well-established mechanisms of electrophilic aromatic substitution (EAS). The general mechanism for EAS proceeds in two main steps. masterorganicchemistry.compharmacy180.com
Formation of the Sigma Complex (Arenium Ion): The aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For this compound, the stability of the possible arenium ions determines the position of attack. Attack at C4 (para to the -S-tBu group) is highly favored because the positive charge in one of the resonance structures can be delocalized directly onto the sulfur atom, providing significant stabilization.
Deprotonation to Restore Aromaticity: A weak base removes a proton from the sp³-hybridized carbon atom of the arenium ion. This is a fast step that restores the aromatic π-system and yields the substituted product. masterorganicchemistry.com
Another key transformation is the oxidation of the thioether. The sulfur atom can be oxidized to form the corresponding sulfoxide and, under stronger conditions, the sulfone. Mechanistic studies on the oxidation of similar aryl tert-butyl sulfoxides to their radical cations have shown that this can lead to C–S bond cleavage. nih.gov
The reaction coordinate diagram for electrophilic aromatic substitution features two transition states and one intermediate (the arenium ion). masterorganicchemistry.com The first transition state, leading to the formation of the arenium ion, is higher in energy and corresponds to the rate-determining step of the reaction. masterorganicchemistry.com The energy of this transition state, and thus the reaction rate, is highly sensitive to the electronic and steric properties of the substituents on the ring.
Electronic Effects: Electron-donating groups, like the -S-tBu group, stabilize the developing positive charge in the transition state, lowering its energy and increasing the reaction rate. Electron-withdrawing groups, like -Cl, destabilize the transition state, raising the energy barrier and slowing the reaction. Computational studies on substituted benzenes have shown that electrostatic interactions play a dominant role in determining the energy barrier height. nih.gov
Steric Effects: The energy of the transition state is also affected by steric strain. For this compound, the transition state for electrophilic attack at the C6 position would be significantly destabilized by steric repulsion between the large tert-butyl group, the electrophile, and the ortho-chloro group. This steric clash raises the activation energy barrier for substitution at this position prohibitively high, making the pathway kinetically inaccessible compared to attack at the less hindered C4 position. Therefore, the energy barrier for para-substitution is expected to be substantially lower than for ortho-substitution at C6.
Kinetic Investigations of Reaction Rates and Orders
A thorough review of scientific literature reveals a lack of specific studies on the kinetic investigations of reaction rates and orders for reactions involving this compound. While general kinetic studies have been performed on broader classes of compounds like aryl sulfides and chlorobenzenes, no rate constants, reaction orders, or detailed kinetic data have been published for this compound itself.
For instance, the oxidation of various aryl methyl sulfides has been investigated, revealing second-order kinetics with respect to the sulfide. However, the presence of the bulky tert-butyl group and the chloro substituent in this compound would significantly alter the electronic and steric environment, making direct extrapolation of such kinetic data unreliable. Similarly, kinetic studies on palladium-catalyzed amination reactions of substituted chlorobenzenes exist, but none specifically utilize this compound as a substrate.
Without experimental data, any discussion on the reaction rates and orders for this specific compound would be purely speculative.
Selectivity Control in Organic Transformations
The control of selectivity is a critical aspect of modern organic synthesis. For a molecule such as this compound, which possesses multiple potentially reactive sites, understanding and controlling chemo-, regio-, and stereoselectivity is paramount. However, similar to the kinetic data, there is a scarcity of published research detailing the selectivity of this compound in organic transformations.
Chemoselectivity: this compound features two main reactive functional groups: the C-Cl bond on the aromatic ring and the sulfur atom of the thioether.
C-Cl Bond: This bond is susceptible to cleavage in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). The reactivity of this bond is influenced by the electron-donating nature of the tert-butylsulfanyl group.
Sulfur Atom: The sulfur atom can be oxidized to a sulfoxide or sulfone. It can also potentially act as a coordinating atom to a metal catalyst, thereby influencing the reactivity of the C-Cl bond.
No studies have been found that systematically investigate the chemoselective functionalization of this compound. For example, in a reaction involving both a palladium catalyst and an oxidizing agent, it is not documented whether C-Cl bond coupling or sulfur oxidation would be the preferred pathway.
Regioselectivity: The aromatic ring of this compound has four available positions for substitution (C3, C4, C5, and C6). The directing effects of the chloro and tert-butylsulfanyl substituents would govern the regioselectivity of electrophilic aromatic substitution reactions. The tert-butylsulfanyl group is generally considered an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay of these two groups would determine the final substitution pattern. However, no specific examples or quantitative data on the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound have been reported.
In the context of palladium-catalyzed C-H activation/functionalization, the regioselectivity would be dictated by the directing ability of the thioether and the steric hindrance imposed by the tert-butyl group and the chlorine atom. Computational studies on simpler chlorobenzene derivatives have shown that the site-selectivity of C-H olefination can be controlled by the ligand and is influenced by the acidity of the C-H bond. Again, no such studies have been performed for this compound.
Stereoselectivity: As this compound is an achiral molecule and does not possess any stereocenters, the concept of stereoselectivity would only apply to reactions that introduce a new stereocenter. For instance, if the sulfur atom were to be oxidized to a sulfoxide, a new stereocenter would be created. However, no reports on the enantioselective oxidation of this specific substrate are available.
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce detailed information about the molecular structure, including the chemical environment of atoms and their spatial relationships.
The ¹H NMR spectrum of 1-(tert-Butylsulfanyl)-2-chlorobenzene is expected to show two distinct sets of signals corresponding to the aromatic protons and the aliphatic protons of the tert-butyl group.
Aromatic Region (δ 7.0-7.6 ppm): The disubstituted benzene (B151609) ring features four protons, which are chemically non-equivalent. Their signals would appear in the downfield region typical for aromatic protons. Due to the ortho-substitution pattern, a complex multiplet structure is anticipated. The proton ortho to the chlorine atom (at C6) would likely resonate at the furthest downfield position due to the deshielding effect of the halogen. The remaining three protons would appear as a series of overlapping multiplets (doublets, triplets, or doublets of doublets) resulting from spin-spin coupling with their neighbors.
Aliphatic Region (δ 1.2-1.5 ppm): The tert-butyl group consists of nine chemically equivalent protons. These protons would give rise to a single, sharp singlet in the upfield region of the spectrum. The high intensity of this signal (integrating to 9H) is a characteristic feature of a tert-butyl group. acdlabs.comnih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| ~7.5-7.6 | 1H | Multiplet (e.g., dd) | Aromatic H (ortho to Cl) |
| ~7.1-7.4 | 3H | Multiplet | Remaining Aromatic H's |
| ~1.3 | 9H | Singlet (s) | -C(CH₃)₃ |
The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
Aromatic Region (δ 125-140 ppm): Six signals are predicted for the benzene ring carbons. The two carbons directly attached to the sulfur and chlorine atoms (C1 and C2) would be significantly deshielded and appear at the lower end of this range. Their precise shifts are influenced by the electronic effects of both substituents. The remaining four aromatic carbons (CH) would resonate at higher fields within this region. docbrown.infolibretexts.org
Aliphatic Region (δ 30-50 ppm): Two signals are expected for the tert-butyl group. The quaternary carbon atom directly bonded to the sulfur atom would appear in the δ 40-50 ppm range. The three equivalent methyl carbons would produce a single, typically intense signal in the δ 30-35 ppm range. libretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~135-140 | Aromatic C-S |
| ~132-136 | Aromatic C-Cl |
| ~126-131 | Aromatic C-H (4 signals) |
| ~45-50 | Quaternary C (-S-C (CH₃)₃) |
| ~31-33 | Methyl C (-C(CH₃ )₃) |
To definitively assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal coupling correlations between adjacent aromatic protons, aiding in the assignment of the complex multiplet patterns in the aromatic region.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link each aromatic proton signal to its corresponding carbon signal.
Vibrational Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the tert-butyl group would be observed as strong absorptions in the 2850-2970 cm⁻¹ region.
C=C Aromatic Stretching: Skeletal vibrations of the benzene ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the ortho-disubstituted ring would cause a strong absorption in the 740-780 cm⁻¹ range, which is characteristic of this substitution pattern.
C-S and C-Cl Stretching: The C-S (sulfanyl) and C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. These absorptions can sometimes be weak and difficult to assign definitively without comparative analysis.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | Stretching | Aromatic C-H |
| 2970-2850 | Stretching | Aliphatic C-H (tert-butyl) |
| 1600-1450 | Stretching | Aromatic C=C |
| 780-740 | Bending (out-of-plane) | Aromatic C-H (ortho-disubstituted) |
| 800-600 | Stretching | C-S, C-Cl |
Raman spectroscopy, which measures the inelastic scattering of light, serves as a valuable complement to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric vibrations of the benzene ring, which often give strong Raman signals.
The C-S bond stretching vibration, as sulfur-containing functional groups tend to be good Raman scatterers.
The C-Cl bond, which also produces a characteristic Raman signal.
The combination of FT-IR and Raman data would provide a more complete vibrational profile of the molecule, enhancing the confidence in functional group identification.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS is crucial for confirming its molecular formula, C₁₀H₁₃ClS.
Expected Findings: The theoretical monoisotopic mass of this compound can be calculated with high precision. An HRMS experiment would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the elemental formula. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern for the molecular ion peak, further corroborating the compound's identity.
| Parameter | Expected Information for this compound |
| Molecular Formula | C₁₀H₁₃ClS |
| Theoretical Monoisotopic Mass | Calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S) |
| Measured Mass (HRMS) | Expected to be within a low ppm error of the theoretical mass |
| Isotopic Pattern | A characteristic M, M+2, M+4 pattern due to ³⁵Cl/³⁷Cl and ³²S/³⁴S isotopes |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules. While this compound is a relatively nonpolar molecule, ESI-MS could be used to detect it, typically by forming adducts with ions like sodium ([M+Na]⁺) or protons ([M+H]⁺) under appropriate solvent conditions. Tandem mass spectrometry (MS/MS) experiments on these ions would induce fragmentation, providing clues about the molecule's structure.
Expected Fragmentation: Collision-induced dissociation (CID) in an ESI-MS/MS experiment would likely lead to the cleavage of the tert-butyl group, a common and facile fragmentation pathway for molecules containing this moiety. The loss of a tert-butyl carbocation or isobutylene (B52900) is expected. Fission of the C-S bond would also be a probable fragmentation route.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating volatile compounds and identifying them based on their retention time and mass spectrum. This method is well-suited for the analysis of this compound to assess its purity and confirm its identity.
Expected Findings: In a GC-MS analysis, a pure sample of this compound would exhibit a single major peak in the chromatogram at a specific retention time, which is characteristic of the compound under the given chromatographic conditions. The mass spectrum associated with this peak, generated by electron ionization (EI), would show a molecular ion (M⁺) peak and a series of fragment ions. The fragmentation pattern in EI-MS is often more extensive than in ESI-MS and highly reproducible, serving as a "fingerprint" for the molecule. Key expected fragments would include the loss of a methyl group ([M-15]⁺) and the loss of the tert-butyl group ([M-57]⁺), leading to a prominent base peak.
| Technique | Expected Outcome for this compound |
| Gas Chromatography (GC) | A single major peak indicating the purity of the sample at a characteristic retention time. |
| Mass Spectrometry (MS) | A mass spectrum featuring the molecular ion peak and a predictable fragmentation pattern. |
| Key Fragment Ions (m/z) | Fragments corresponding to the loss of methyl (CH₃) and tert-butyl (C₄H₉) groups. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, this technique provides information about the conjugated π-electron system.
Expected Findings: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions are due to π → π* electronic transitions. The presence of the chloro and tert-butylsulfanyl substituents on the benzene ring will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted benzene.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique can provide unambiguous structural information.
Expected Findings: A successful X-ray crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the connectivity of the atoms and reveal the conformation of the tert-butyl group relative to the chlorophenyl ring in the solid state. Furthermore, the analysis would describe how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions. As of this writing, a crystal structure for this compound is not available in public databases.
Chromatographic Techniques for Separation and Purity Assessment
Besides GC, other chromatographic techniques are essential for the purification of this compound and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. A pure sample of this compound would appear as a single spot on a TLC plate developed with an appropriate solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used for both analytical and preparative purposes. For purity assessment, a sample would be analyzed, and the presence of a single major peak in the chromatogram would indicate high purity. The area of the peak is proportional to the concentration of the compound. Different column types (e.g., normal phase or reverse phase) and mobile phases can be employed for the optimal separation of the target compound from any impurities.
| Technique | Application for this compound | Expected Result for a Pure Sample |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check. | A single spot with a specific retention factor (Rf). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and purification. | A single major peak at a characteristic retention time. |
| Gas Chromatography (GC) | Purity assessment for volatile compounds. | A single major peak at a characteristic retention time. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds, offering high resolution and sensitivity for the separation, identification, and quantification of individual components within a mixture. For a moderately polar and UV-active compound like "this compound," reversed-phase HPLC is a particularly suitable method. phenomenex.commdpi.com
In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18-functionalized silica (B1680970) gel, is employed in conjunction with a polar mobile phase. pharmjournal.ru The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds, like "this compound," will have a stronger affinity for the nonpolar stationary phase, leading to longer retention times compared to more polar impurities.
A common mobile phase for the analysis of chlorobenzenes and related aromatic compounds consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. shodex.comresearchgate.net The precise ratio of the organic solvent to water can be adjusted to optimize the separation, with a higher proportion of the organic solvent generally leading to shorter retention times. The use of a C18 column is prevalent for the separation of a wide range of hydrophobic compounds. usbio.net
Detection of "this compound" is readily achieved using a UV detector, as the benzene ring and the sulfur atom contribute to its chromophoric properties, allowing for strong absorption in the UV region. researchgate.net
While specific experimental data for the HPLC analysis of "this compound" is not extensively reported in the literature, a plausible set of parameters can be extrapolated from the analysis of structurally similar compounds. The following table outlines a hypothetical, yet scientifically grounded, set of HPLC conditions that could be employed for its analysis.
Table 1: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Stationary Phase | C18 Silica Gel (5 µm particle size) |
| Column Dimensions | 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | 5-7 minutes |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of organic reactions, assess the purity of a compound, and determine appropriate solvent systems for column chromatography. thieme.deumich.edu For the synthesis of "this compound," TLC is an invaluable tool for observing the consumption of starting materials and the formation of the desired product. umich.edu
The separation on a standard silica gel TLC plate, a polar stationary phase, is based on the principle of adsorption chromatography. libretexts.org A solvent system, or eluent, is chosen to move up the plate via capillary action. libretexts.org Compounds in the spotted mixture will travel up the plate at different rates depending on their polarity and their affinity for the stationary phase. libretexts.org Less polar compounds will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds will be more strongly adsorbed to the silica gel and have lower Rf values. ualberta.ca
For "this compound," which is a relatively nonpolar compound, a nonpolar eluent system is typically employed. A mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is commonly used. The ratio of these solvents can be adjusted to achieve optimal separation of the starting materials, product, and any byproducts. ualberta.ca
Visualization of the spots on the TLC plate is often achieved using a UV lamp, as the aromatic ring in "this compound" will absorb UV light and appear as a dark spot on a fluorescent background. libretexts.orglabster.com Alternatively, chemical staining agents can be used. An iodine chamber can be effective for visualizing many organic compounds, including sulfur-containing molecules, which will appear as brown spots. silicycle.com A potassium permanganate (B83412) stain is also a general-purpose visualizing agent that reacts with compounds that can be oxidized, often appearing as yellow or brown spots on a purple background. libretexts.org
The progress of a reaction can be monitored by spotting the reaction mixture alongside the starting materials on the same TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify.
The following table provides a hypothetical but practical set of conditions for monitoring the synthesis of "this compound" using TLC.
Table 2: Hypothetical TLC Conditions for Monitoring the Synthesis of this compound
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1, v/v) |
| Visualization | UV light (254 nm), Iodine vapor, Potassium permanganate stain |
| Expected Rf of Product | ~0.4 - 0.6 |
| Expected Rf of Starting Materials | Varies depending on the specific reactants |
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, which in turn governs the molecule's geometry, energy, and chemical reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT methods are used to determine the ground-state electronic structure of molecules by optimizing the electron density. nih.gov For 1-(tert-Butylsulfanyl)-2-chlorobenzene, DFT calculations are instrumental in predicting its three-dimensional geometry.
The process begins with an initial guess of the molecular structure, which is then iteratively refined to find the lowest energy conformation. This geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, key parameters for this molecule would include the C-S and S-C bond lengths of the tert-butylsulfanyl group, the C-Cl bond length, and the angles defining the orientation of the tert-butyl group relative to the chlorobenzene (B131634) ring. DFT calculations have been successfully used to study the molecular geometries of various organic molecules, including those containing benzene (B151609) rings. researchgate.net
The accuracy of DFT results is highly dependent on the choice of the functional and the basis set. mdpi.com A typical DFT calculation for a molecule like this compound might employ a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide reliable geometric and energetic data. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT This table presents hypothetical data for illustrative purposes to show typical output from a DFT calculation.
| Parameter | Value |
|---|---|
| C-Cl Bond Length | 1.75 Å |
| C-S Bond Length (Aromatic-S) | 1.78 Å |
| S-C Bond Length (S-tert-Butyl) | 1.85 Å |
| C-S-C Bond Angle | 101.5° |
| C-C-S-C Dihedral Angle | 85.0° |
For calculations requiring the highest level of accuracy, particularly for molecular energies, advanced ab initio methods such as Coupled-Cluster (CC) theory are employed. wikipedia.org Coupled-cluster theory is considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for small to medium-sized molecules. aip.org It systematically improves upon the Hartree-Fock method by including electron correlation effects through an exponential cluster operator. wikipedia.orgmaplesoft.com
Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, can predict molecular energies with exceptional accuracy. While computationally more demanding than DFT, CC methods are invaluable for benchmarking other computational techniques and for cases where precise energy differences are critical, such as in reaction mechanism studies. For this compound, a CCSD(T) calculation could provide a highly reliable value for its absolute electronic energy, ionization potential, and electron affinity. Such high-accuracy calculations are crucial for creating reliable benchmarks for more cost-effective methods. bohrium.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations describe a molecule in a static, isolated state (often in the gas phase at 0 K), molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with their environment.
The tert-butylsulfanyl group in this compound is flexible, allowing for rotation around the C(aryl)-S and S-C(tert-butyl) bonds. This flexibility means the molecule can exist in various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them. cwu.edu
By systematically changing the dihedral angles and calculating the energy at each point using quantum mechanical methods, a potential energy surface (PES) can be constructed. The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states for conformational changes. nih.gov For aryl S-glucosides, which also feature a flexible glycosidic bond, NMR studies combined with quantum mechanics have been used to determine conformational preferences. nih.gov
In a real-world chemical system, molecules of this compound are not isolated but interact with each other and with solvent molecules. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions. nih.gov In an MD simulation, the motion of every atom in a system is calculated over time by solving Newton's equations of motion.
An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute. mdpi.commdpi.com This provides insights into solvation energies and the influence of the solvent on the conformational preferences of the molecule. nih.gov Simulations of related molecules like chlorobenzene in liquid form have shown that parallel, stacked orientations of the benzene rings are a dominant configuration in the nearest environment. researchgate.netpleiades.online Such simulations can also elucidate non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the molecule's behavior in solution. dtu.dkacs.org The choice of solvent can significantly impact intermolecular interactions and self-assembly processes. mdpi.comresearchgate.net
Prediction of Electronic Structure Descriptors and Reactivity Indices
The electronic data obtained from quantum chemical calculations can be used to compute a variety of descriptors and indices that predict the chemical reactivity of a molecule. nih.gov These indices, often derived within the framework of conceptual DFT, provide a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile and identify the most reactive sites within the molecule. scielo.org.mx
Key global reactivity descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.
Ionization Potential (I) and Electron Affinity (A): These can be approximated from HOMO and LUMO energies (I ≈ -E_HOMO, A ≈ -E_LUMO).
Chemical Hardness (η): Calculated as (I - A) / 2, hardness is a measure of resistance to change in electron distribution.
Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.
Electrophilicity Index (ω): Calculated as χ² / (2η), this index quantifies the global electrophilic nature of a molecule. researchgate.net
These descriptors are invaluable for rationalizing and predicting the outcomes of chemical reactions. researchgate.netacs.org For this compound, these indices would help predict its behavior in reactions such as electrophilic aromatic substitution or nucleophilic attack, indicating how the chloro and tert-butylsulfanyl substituents modulate the reactivity of the benzene ring.
Table 2: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes based on typical values for similar aromatic compounds.
| Descriptor | Value (eV) |
|---|---|
| EHOMO | -8.50 |
| ELUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 7.55 |
| Ionization Potential (I) | 8.50 |
| Electron Affinity (A) | 0.95 |
| Chemical Hardness (η) | 3.78 |
| Electronegativity (χ) | 4.73 |
| Electrophilicity Index (ω) | 2.96 |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
A detailed analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict sites susceptible to electrophilic and nucleophilic attack.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Data No specific data is available for this compound. The table below is a template.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons within a molecule is not uniform, leading to regions that are more positive or negative. An electrostatic potential (ESP) map is a visual representation of this charge distribution. On an ESP map, regions of negative potential (electron-rich) are typically colored red, indicating areas prone to attack by electrophiles, while regions of positive potential (electron-poor) are colored blue, indicating sites for nucleophilic attack. For this compound, an ESP map would reveal the influence of the electron-withdrawing chlorine atom and the sulfur-containing group on the electron density of the benzene ring.
Local Reactivity Descriptors (e.g., Fukui functions)
Local reactivity descriptors, such as Fukui functions, provide more detailed, atom-specific information about a molecule's reactivity than FMO analysis alone. These descriptors are derived from conceptual DFT and help to quantify the reactivity of each atomic site in a molecule towards nucleophilic, electrophilic, and radical attacks. Calculation of Fukui functions for this compound would pinpoint the specific atoms most likely to participate in a chemical reaction.
Computational Mechanistic Elucidation and Prediction
Computational methods are powerful tools for investigating the step-by-step pathways of chemical reactions, which can be challenging to determine experimentally.
Reaction Pathway Mapping and Transition State Identification
By calculating the potential energy surface of a reaction, computational chemists can map the most likely pathway from reactants to products. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. For a reaction involving this compound, this analysis would provide a detailed picture of the bond-breaking and bond-forming processes.
Calculation of Activation Energies and Reaction Enthalpies
From the reaction pathway map, key thermodynamic and kinetic parameters can be calculated. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the rate of a reaction. The reaction enthalpy (ΔH) indicates whether a reaction releases or absorbs heat. For reactions of this compound, these calculated values would offer quantitative predictions of reaction feasibility and speed.
Interactive Data Table: Hypothetical Reaction Energetics No specific data is available for this compound. The table below is a template.
| Reaction Parameter | Calculated Value (kJ/mol) |
|---|---|
| Activation Energy (Ea) | Data Not Available |
| Reaction Enthalpy (ΔH) | Data Not Available |
Prediction of Chemo- and Regioselectivity
Many organic molecules have multiple potential reaction sites (regioselectivity) and can undergo different types of reactions (chemoselectivity). Computational models can predict the outcome of such reactions by comparing the activation energies of the different possible pathways. The pathway with the lowest activation energy is generally the one that is kinetically favored. For this compound, these predictions would be invaluable for guiding synthetic efforts, for instance, in predicting the outcome of aromatic substitution reactions.
Spectroscopic Property Prediction and Interpretation
While specific, published experimental spectra for this compound are not widely available, its spectroscopic characteristics can be reliably predicted and interpreted through computational chemistry and by drawing comparisons with structurally analogous compounds. Density Functional Theory (DFT) is a powerful computational tool used to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies for Infrared (IR) spectroscopy, and to analyze molecular orbitals relevant to mass spectrometry fragmentation. chemaxon.comnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, allow for the prediction of ¹H and ¹³C NMR chemical shifts. chemaxon.comnih.gov The predicted spectra are interpreted based on the electronic environment of each nucleus, which is influenced by the inductive and mesomeric effects of the chloro and tert-butylsulfanyl substituents.
¹H NMR Spectrum Prediction:
The proton NMR spectrum is expected to show distinct signals for the aliphatic tert-butyl protons and the aromatic protons.
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are predicted to appear as a sharp singlet. Due to the shielding effect of the adjacent sulfur atom, this peak is anticipated in the upfield region of the spectrum.
Aromatic Protons: The four protons on the benzene ring are chemically non-equivalent and are expected to produce a complex multiplet pattern in the downfield (aromatic) region of the spectrum. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the sulfur atom influence the electron density at different positions on the ring, leading to distinct chemical shifts for each proton.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -C(CH₃)₃ | 1.3 - 1.5 | Singlet (s) |
¹³C NMR Spectrum Prediction:
The predicted ¹³C NMR spectrum should display a total of eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
Aliphatic Carbons: Two signals are predicted for the tert-butyl group: one for the quaternary carbon attached to the sulfur and another for the three equivalent methyl carbons.
Aromatic Carbons: Six separate signals are expected for the carbons of the benzene ring. The carbon atom directly bonded to the chlorine atom (C-Cl) is expected to be significantly deshielded. docbrown.info Similarly, the carbon atom bonded to the sulfur atom (C-S) will also experience a downfield shift. The chemical shifts of the other four aromatic carbons are influenced by the combined electronic effects of the two substituents. semanticscholar.org
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~32 |
| -C (CH₃)₃ | ~45 |
| Aromatic C-H | 126 - 132 |
| Aromatic C-S | ~134 |
Infrared (IR) Spectroscopy
Theoretical vibrational frequencies and their corresponding intensities can be calculated using DFT methods. nih.gov These calculations help in assigning the absorption bands observed in an experimental IR spectrum. The predicted IR spectrum of this compound is characterized by vibrations of its specific functional groups. researchgate.netchemrxiv.org
C-H Stretching: Aromatic C-H stretching vibrations are predicted to appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the tert-butyl group are expected just below 3000 cm⁻¹.
C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic ring are predicted in the 1400-1600 cm⁻¹ region.
C-S and C-Cl Stretching: The C-S stretching vibration is typically weak and predicted to be in the fingerprint region. The C-Cl stretching vibration for aryl chlorides is expected to produce a moderate to strong band. materialsciencejournal.org
C-H Bending: Aliphatic C-H bending vibrations (e.g., from the methyl groups) are expected to give rise to characteristic bands, often around 1365-1395 cm⁻¹. Aromatic C-H out-of-plane bending vibrations are also anticipated in the fingerprint region (typically 750-850 cm⁻¹ for ortho-disubstituted benzenes).
Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| Aromatic C=C Stretch | 1440 - 1600 |
| Aliphatic C-H Bend | 1365 - 1395 |
| Aryl C-Cl Stretch | 1030 - 1080 |
| C-S Stretch | 600 - 800 |
Mass Spectrometry (MS)
The fragmentation pattern of this compound upon electron ionization can be predicted based on the stability of potential fragment ions.
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak. A key feature will be the presence of an M+2 peak with an intensity approximately one-third that of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
Major Fragmentations: The most significant fragmentation pathway is predicted to be the cleavage of the sulfur-tert-butyl bond, resulting in the loss of a tert-butyl radical. This would produce a highly stable [M - 57]⁺ fragment, which is likely to be the base peak. miamioh.eduscribd.com Another common fragmentation for tert-butyl compounds is the loss of a methyl radical to form an [M - 15]⁺ ion. researchgate.netdocbrown.info Subsequent fragmentations could involve the loss of the chlorine atom or other parts of the molecule.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 202/204 | [C₁₀H₁₃ClS]⁺ | Molecular ion (M⁺), showing ³⁵Cl/³⁷Cl isotopic pattern. |
| 187/189 | [C₉H₁₀ClS]⁺ | Loss of a methyl radical, [M - 15]⁺. |
| 145/147 | [C₆H₄ClS]⁺ | Loss of a tert-butyl radical, [M - 57]⁺. Likely base peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of C-S and C-Cl bonds. |
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for More Complex Molecules
1-(tert-Butylsulfanyl)-2-chlorobenzene serves as a valuable building block for the construction of more elaborate molecular architectures. Aryl chlorides and organosulfur compounds are prevalent motifs in a wide range of functional molecules, including pharmaceuticals, agrochemicals, and materials. chemistryviews.orghes-so.chopenmedicinalchemistryjournal.com The ability to selectively functionalize either the carbon-chlorine bond or the sulfur atom provides synthetic chemists with multiple pathways to introduce complexity. For instance, the aryl chloride moiety can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the tert-butylsulfanyl group can be modified or can influence the reactivity of the aromatic ring, making the compound a key intermediate in multi-step synthetic sequences.
Utilization in Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Negishi, Stille Couplings)
The presence of a chloro-substituent on the aromatic ring makes this compound a suitable electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. hes-so.chmdpi.com It is widely used in both academic and industrial settings due to the stability and low toxicity of the boron reagents and the generally high tolerance of various functional groups. hes-so.chbohrium.com this compound can be coupled with a range of aryl or vinyl boronic acids to synthesize complex biaryl and styrenyl derivatives.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govresearchgate.net Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing reactions to proceed under mild conditions. researchgate.netnih.gov This method is particularly effective for coupling with alkylzinc reagents to form C(sp²)-C(sp³) bonds.
Stille Coupling: This reaction utilizes an organotin compound (organostannane) as the nucleophilic partner. wikipedia.orgthermofisher.com A key advantage of the Stille reaction is the tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgthermofisher.com However, the toxicity of tin compounds is a significant drawback. wikipedia.orgmsu.edu The reaction has proven invaluable in the total synthesis of complex natural products. thermofisher.com
The following table provides a comparative overview of these key cross-coupling reactions for which this compound can serve as a substrate.
| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium complex (e.g., Pd(PPh₃)₄, Pd(Amphos)₂Cl₂) tcichemicals.com | Low toxicity of reagents, stable reagents, broad functional group tolerance. hes-so.ch | Base-sensitive functional groups may not be tolerated. |
| Negishi | Organozinc (e.g., R-ZnX) | Palladium or Nickel complex (e.g., Pd(P(t-Bu)₃)₂) researchgate.net | High reactivity of organozinc reagent, high functional group tolerance. nih.govresearchgate.net | Reagents are moisture-sensitive. |
| Stille | Organotin (e.g., R-Sn(Alkyl)₃) | Palladium complex (e.g., Pd(PPh₃)₄) harvard.edu | Air and moisture stable reagents, excellent functional group tolerance. wikipedia.orgthermofisher.com | High toxicity of organotin compounds and byproducts. wikipedia.orgmsu.edu |
Precursor for Sulfur-Containing Heterocyclic Systems
Sulfur-containing heterocycles are a critical class of compounds, frequently found in pharmaceuticals and materials science. chemistryviews.orgopenmedicinalchemistryjournal.comnih.gov this compound is a potential precursor for synthesizing such systems. For example, transformation of the ortho-chloro group into a reactive functional group could facilitate an intramolecular cyclization reaction involving the adjacent sulfide (B99878). Alternatively, modification of the sulfide itself could initiate cyclization. The development of new synthetic routes to access diverse sulfur heterocycles is an active area of research, and substrates like this compound provide a starting point for novel cyclization strategies. chemistryviews.orgnih.gov
Derivatization Strategies for Functional Group Transformations
The compound offers two primary sites for further chemical modification: the sulfide linkage and the aromatic ring.
The tert-butylsulfanyl group can undergo various transformations. One common reaction for sulfides is oxidation, which can selectively produce the corresponding sulfoxide (B87167) or sulfone. These oxidized sulfur functionalities have distinct chemical properties and are important in medicinal chemistry and as synthetic intermediates. Another potential modification is the cleavage of the tert-butyl group to unmask the thiol (mercaptan). This free thiol is a versatile functional group that can participate in a range of reactions, including nucleophilic substitution or addition, and disulfide bond formation. The selective modification of sulfide bonds is a key strategy in bioconjugation and chemical biology. nih.govrsc.org
The existing substituents on the benzene (B151609) ring can direct the position of subsequent electrophilic aromatic substitution reactions. The chloro group is a deactivating but ortho-, para-directing group, while the tert-butylsulfanyl group is an activating ortho-, para-directing group. The combined influence of these groups can be exploited for regioselective functionalization. Furthermore, sulfur-containing groups can act as directing groups in metal-catalyzed C-H activation reactions. This strategy allows for the introduction of new substituents at specific positions on the aromatic ring that might be difficult to access through classical methods, thus avoiding the need for pre-functionalized starting materials. nih.govchemrxiv.org
Potential as a Building Block in Materials Science and Polymer Chemistry
The incorporation of sulfur atoms into polymers and materials can impart unique and desirable properties, such as high refractive index, specific electronic characteristics, and affinity for metal surfaces. This compound can be used as a monomer or a precursor to a monomer for creating novel sulfur-containing polymers. Its ability to undergo cross-coupling reactions allows for its integration into conjugated polymer backbones, which are central to the field of organic electronics. hes-so.ch The aromatic sulfide unit can influence the conformational and electronic properties of the resulting materials, making it a potentially valuable component in the design of new functional polymers and materials.
Future Research Directions and Perspectives
Development of More Efficient and Atom-Economical Synthetic Pathways
The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product, is a cornerstone of green chemistry. nih.govrsc.org Future research on 1-(tert-butylsulfanyl)-2-chlorobenzene should prioritize the development of synthetic routes that adhere to this principle. Traditional methods for forming aryl sulfides often involve multi-step procedures with the generation of significant waste. nih.gov
Modern approaches could explore catalytic C-S bond formation reactions. For instance, transition-metal-catalyzed cross-coupling reactions between 2-chlorothiophenol (B146423) and a source of the tert-butyl group, or conversely, between 1,2-dichlorobenzene (B45396) and tert-butyl thiol, could offer a more direct and efficient synthesis. nih.gov Investigating the use of earth-abundant metal catalysts would further enhance the sustainability of such methods. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more streamlined and atom-economical process. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Traditional Nucleophilic Aromatic Substitution | Well-established methodology | Often requires harsh reaction conditions, may produce significant byproducts. |
| Transition-Metal Catalyzed Cross-Coupling | High efficiency and selectivity, milder reaction conditions. | Catalyst cost and removal, optimization of ligands and reaction parameters. |
| One-Pot Synthesis | Reduced workup and purification steps, improved overall yield. | Compatibility of reagents and intermediates, precise control of reaction conditions. |
Exploration of Unprecedented Reactivity and Catalytic Transformations
The reactivity of this compound is largely dictated by the interplay of the chloro, tert-butylthio, and aromatic moieties. Future research could uncover novel transformations by targeting these functional groups. For example, the sulfur atom could be oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic properties of the aromatic ring and opening up new avenues for subsequent functionalization.
Furthermore, the chlorine atom serves as a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position. The steric bulk of the tert-butyl group may also be exploited to direct regioselective reactions on the aromatic ring. Investigating the potential of this compound as a ligand in catalysis or as a precursor to novel heterocyclic compounds could lead to the discovery of molecules with interesting photophysical or biological properties. mdpi.com
Integration into Flow Chemistry and Automation Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. nih.gov The synthesis of this compound and its derivatives could be significantly optimized by transitioning from batch to continuous flow processes. researchgate.net
An automated flow chemistry platform could allow for the rapid screening of reaction conditions, such as temperature, pressure, and catalyst loading, to identify the optimal parameters for the synthesis of this compound with high yield and purity. youtube.comsynplechem.com Furthermore, downstream processing and purification steps could be integrated into the flow system, creating a fully automated and efficient manufacturing process. mdpi.com
Table 2: Potential Benefits of Flow Chemistry for this compound Synthesis
| Feature | Advantage in Flow Chemistry |
| Enhanced Safety | Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |
| Precise Control | Accurate control over reaction parameters leads to improved reproducibility and product quality. |
| Rapid Optimization | Automated systems allow for high-throughput screening of reaction conditions. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
Advanced Spectroscopic Probes for In Situ and Real-Time Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the application of advanced spectroscopic techniques for in situ and real-time monitoring is crucial. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and process nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the concentration of reactants, intermediates, and products as the reaction progresses.
This real-time data can be used to optimize reaction conditions, identify reaction intermediates, and elucidate reaction pathways. For example, monitoring the formation of the C-S bond in real-time could help in understanding the catalytic cycle of a cross-coupling reaction to synthesize this compound.
Synergistic Experimental and Computational Approaches for Mechanistic Discovery and Design
The combination of experimental studies and computational modeling offers a powerful approach for the rational design of more efficient synthetic routes and for predicting the reactivity of this compound. Density functional theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and understand the role of catalysts.
For instance, computational studies could be used to screen different catalysts and ligands for the synthesis of this compound, thereby guiding experimental efforts. By predicting the electronic and steric properties of the molecule, computational methods can also help in designing novel derivatives with desired functionalities. This synergistic approach can accelerate the discovery and optimization of chemical processes involving this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(tert-Butylsulfanyl)-2-chlorobenzene, and how do reaction conditions influence yield and purity?
- Methodology :
- Grignard Intermediate Approach : React 2-chlorobromobenzene with magnesium to form a mono-Grignard reagent, followed by reaction with tert-butyl thiol (tert-BuSH) under controlled anhydrous conditions. This method has yielded ~50% for structurally analogous compounds but requires strict temperature control (-10°C to 0°C) to minimize side reactions .
- Nucleophilic Substitution : Substitute the halogen in 1,2-dichlorobenzene with tert-butyl thiolate (tert-BuS⁻) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 9:1). Purify via column chromatography to isolate the product .
- Critical Parameters : Oxygen-free environments prevent oxidation of the thiol group, and excess tert-BuSH improves yield by driving the equilibrium .
Q. How can spectroscopic techniques (NMR, MS, XRD) resolve structural ambiguities in this compound?
- NMR Analysis :
- ¹H NMR : The tert-butyl group shows a singlet at δ ~1.3 ppm (9H). Aromatic protons adjacent to sulfur and chlorine substituents exhibit splitting patterns (e.g., doublets or triplets) due to coupling .
- ¹³C NMR : The sulfur-bearing carbon (C-S) appears at δ ~40–45 ppm, while the chlorine-substituted aromatic carbon resonates at δ ~125–130 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of tert-butyl group, m/z ~57) confirm structural motifs .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in hexane/ethyl acetate. Compare bond lengths (e.g., C-S: ~1.81 Å) and angles with literature analogs (e.g., tert-butyl carbamate derivatives) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Light Sensitivity : The thioether bond (C-S) is prone to photodegradation. Store in amber vials at -20°C under inert gas (argon) to prevent oxidation .
- Thermal Stability : Decomposition occurs above 80°C, releasing volatile sulfur-containing byproducts (e.g., H₂S). Monitor via TGA-DSC under nitrogen .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butylsulfanyl group influence regioselectivity in cross-coupling reactions?
- Steric Effects : The bulky tert-butyl group directs electrophilic substitution to the para position of the chlorine atom in Suzuki-Miyaura couplings. For example, coupling with phenylboronic acid yields 1-(tert-butylsulfanyl)-4-chloro-2-biphenyl as the major product (>70% selectivity) .
- Electronic Effects : The electron-donating tert-butylsulfanyl group activates the benzene ring toward nucleophilic aromatic substitution (e.g., with amines) at the ortho position relative to chlorine .
Q. What analytical strategies address contradictions in reported spectral data for this compound derivatives?
- Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., δ 7.2–7.4 ppm vs. δ 7.0–7.2 ppm) may arise from solvent polarity or impurities.
- Resolution : Acquire spectra in deuterated DMSO and CDCl₃ for comparison. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Reproducibility : Repeat synthesis using ultra-pure reagents (≥99.9%) and standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) .
Q. Can computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?
- DFT Applications :
- Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For this compound, the sulfur atom exhibits high electron density (HOMO ≈ -5.2 eV), making it reactive toward electrophiles .
- Simulate transition states for SNAr reactions to optimize catalyst selection (e.g., Pd²⁺ vs. Cu⁺) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Key Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
